

Preparation of Pitstop 2 Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: Pitstop 2

Cat. No.: B11938326

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Introduction

Pitstop 2 is a cell-permeable inhibitor of clathrin-mediated endocytosis (CME).[1] It functions by binding to the terminal domain of the clathrin heavy chain, which prevents the interaction with amphiphsin and other accessory proteins necessary for the formation of clathrin-coated pits.[1] This inhibitory action makes **Pitstop 2** a valuable tool in studying cellular trafficking, viral entry, and synaptic vesicle recycling. However, researchers should be aware that some studies indicate potential off-target effects, including the inhibition of clathrin-independent endocytosis.[2][3] Proper preparation and storage of stock solutions are critical for ensuring the compound's efficacy and obtaining reproducible experimental results.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for preparing and using **Pitstop 2** solutions.

Table 1: Solubility and Stock Solution Parameters

Parameter	Value	Solvent	Source(s)
Solubility	≥ 2.5 mg/mL (5.28 mM)	DMSO	[1]
20 mg/mL (42.26 mM)	DMSO	[4][5]	
95 mg/mL (200.69 mM)	Fresh DMSO	[6][7]	
Recommended Stock Concentration	30 mM	100% DMSO	[8]

Note: The solubility of **Pitstop 2** can be affected by the quality of the DMSO. It is recommended to use fresh, anhydrous DMSO to achieve higher concentrations.[6][7]

Table 2: Storage and Stability of Stock Solution

Condition	Duration	Notes	Source(s)
Room Temperature	4 - 6 hours	Stock solution is stable for a short period.	[8]
-20°C	1 year	Protect from light. Avoid repeated freeze-thaw cycles.	[1][8]
-80°C	2 years	Protect from light. Aliquoting is highly recommended.	[1]

Table 3: Recommended Working Concentrations

Application	Concentration Range	Final DMSO Concentration	Source(s)
Clathrin-Mediated Endocytosis (CME) Inhibition	20 - 40 μ M	0.3% - 1%	[1] [8]
Inhibition of HIV-1 Entry	IC ₅₀ \approx 9.7 - 15 μ M	Not specified	[5]
Induction of Apoptosis in Cancer Cells	1 - 30 μ M (24h)	Not specified	[1]
In Vitro Enzymatic Experiments	10 - 60 μ M	Up to 3%	[8]

Experimental Protocols

Protocol 1: Preparation of a 30 mM Pitstop 2 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **Pitstop 2** in DMSO.

Materials:

- **Pitstop 2** powder (Molecular Weight: 473.36 g/mol)
- Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Weighing: Accurately weigh the desired amount of **Pitstop 2** powder. For example, to prepare 1 mL of a 30 mM stock solution, weigh out 14.2 mg of **Pitstop 2** (Calculation: $0.030 \text{ mol/L} \times 473.36 \text{ g/mol} \times 0.001 \text{ L} = 0.0142 \text{ g}$).

- Solubilization: Add the appropriate volume of 100% DMSO to the **Pitstop 2** powder.
- Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved.^[8] The solution should be clear.^[1]
- Aliquoting: To avoid repeated freeze-thaw cycles which can affect the compound's activity, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.^[8]
- Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^{[1][8]} It is crucial to protect the solution from light.^[1]

Protocol 2: Preparation of Working Solutions from Stock

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell culture experiments.

Materials:

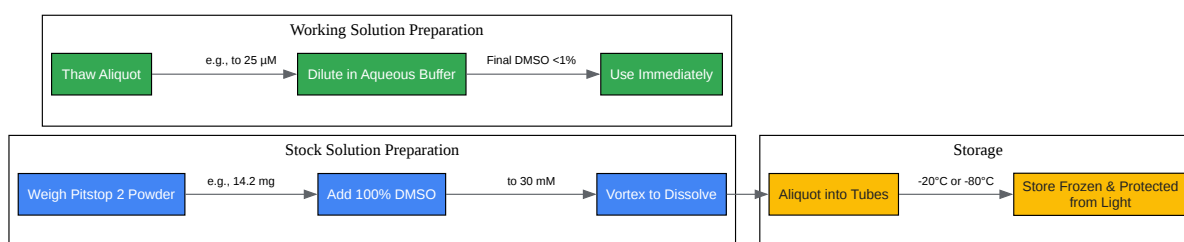
- 30 mM **Pitstop 2** stock solution in DMSO
- Sterile aqueous buffer or cell culture medium (e.g., serum-free medium, HEPES buffer)
- Sterile tubes for dilution

Procedure:

- Thawing: Thaw a single aliquot of the **Pitstop 2** stock solution at room temperature.
- Dilution: Directly dilute the stock solution into the desired aqueous buffer or medium to the final working concentration. For example, to prepare 1 mL of a 30 µM working solution from a 30 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.
- DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept low, typically between 0.3% and 1% for cellular experiments, to avoid solvent-induced cytotoxicity.^[8] Note that low DMSO concentrations (e.g., 0.1%) may cause **Pitstop 2** to precipitate.^[8]

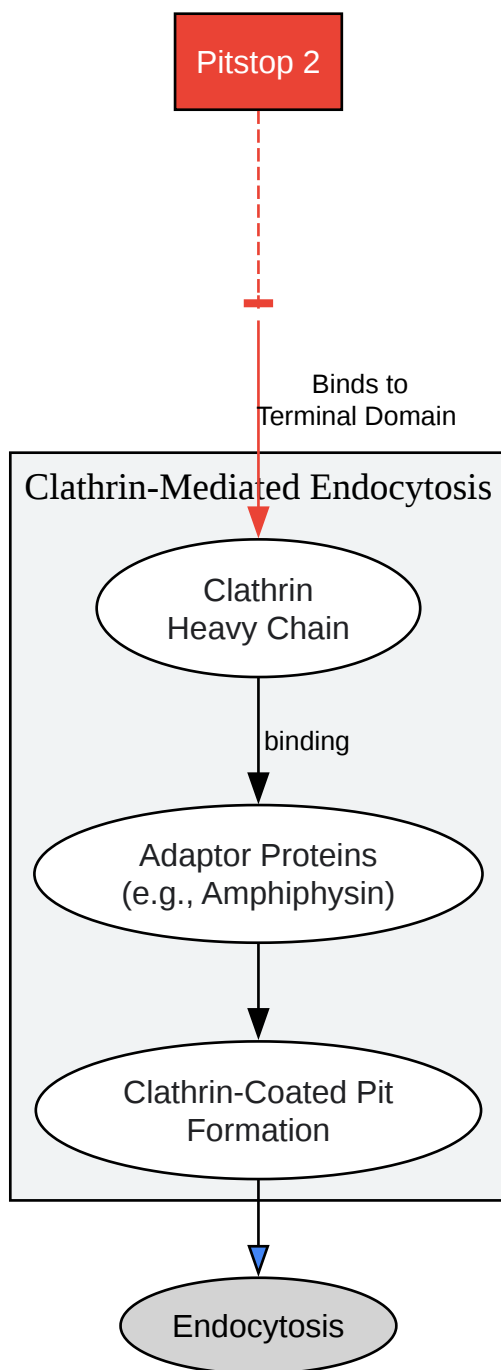
- Mixing: Mix the working solution gently but thoroughly before adding it to the cells or experimental system.
- Usage: Use the prepared working solution immediately for optimal results.

Visualizations



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Caption: Workflow for preparing **Pitstop 2** stock and working solutions.



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